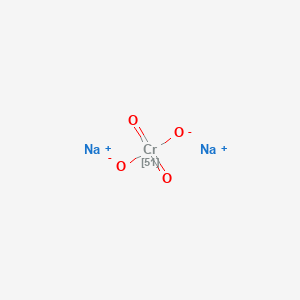

Sodium chromate CR-51

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium chromate CR-51 is a radioactive compound used primarily in medical diagnostics. It is a sterile solution of radioactive chromium (51 Cr) processed in the form of sodium chromate in water for injection. This compound is utilized in various diagnostic procedures, particularly in nephrology and hematology, to determine glomerular filtration rate and red blood cell volume or mass .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium chromate is synthesized by roasting chromium ores in the presence of sodium carbonate. The reaction is as follows: [ 2Cr_2O_3 + 4Na_2CO_3 + 3O_2 \rightarrow 4Na_2CrO_4 + 4CO_2 ] This process converts chromium into a water-extractable form, leaving behind iron oxides. The typical process temperature is around 1100°C .

Industrial Production Methods: For industrial production, a mixture of chromite ore, sodium hydroxide, and sodium nitrate is used, reacting at lower temperatures (even 350°C in the corresponding potassium chromate system). The chromate salt is then converted to sodium dichromate, the precursor to most chromium compounds and materials .

Análisis De Reacciones Químicas

Types of Reactions: Sodium chromate undergoes various chemical reactions, including:

Oxidation: Sodium chromate can be reduced to chromium (III) oxide using sulfur.

Reduction: It can be reduced to sodium dichromate, which is a precursor to many chromium compounds.

Substitution: Sodium chromate can react with acids to form chromic acid.

Common Reagents and Conditions:

Oxidizing Agents: Sulfur, hydrogen peroxide.

Reducing Agents: Sodium sulfite, sulfur dioxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Chromium (III) oxide: Formed during reduction.

Sodium dichromate: Formed during oxidation and used as a precursor for other chromium compounds

Aplicaciones Científicas De Investigación

Sodium chromate CR-51 is extensively used in scientific research, particularly in:

Nephrology: To determine glomerular filtration rate.

Hematology: To measure red blood cell volume or mass, study red blood cell survival time, and evaluate blood loss.

Nuclear Medicine: Used in radionuclide dilution methods for quantitation of whole-blood volume or red blood cell volume or mass.

Mecanismo De Acción

The chromium in sodium chromate CR-51 binds to the red blood cell in two steps:

Rapid but Reversible Attachment: Initially binds to the cell membrane.

Slow and Nearly Irreversible Binding: Binds to intracellular hemoglobin and is reduced to the anionic state.

Comparación Con Compuestos Similares

Sodium Dichromate: Used as a precursor for many chromium compounds.

Potassium Chromate: Similar in chemical properties and used in various industrial applications.

Calcium Chromate: Used in corrosion prevention and as a pigment.

Uniqueness: Sodium chromate CR-51 is unique due to its radioactive properties, making it valuable in medical diagnostics and scientific research. Its ability to bind to red blood cells and provide accurate measurements of blood volume and cell survival time sets it apart from other chromium compounds .

Propiedades

Número CAS |

10039-53-9 |

|---|---|

Fórmula molecular |

CrNa2O4 |

Peso molecular |

160.922 g/mol |

Nombre IUPAC |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

Clave InChI |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

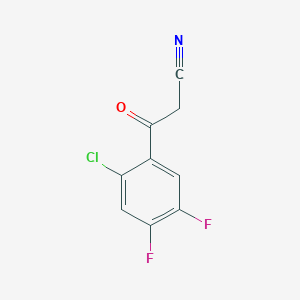

SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

SMILES isomérico |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

| 10039-53-9 | |

Números CAS relacionados |

10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |

Sinónimos |

Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)